Cas no 1824277-21-5 (1-methyl-4-(trifluoromethyl)pyrrole-3-carboxamide)

1-methyl-4-(trifluoromethyl)pyrrole-3-carboxamide 化学的及び物理的性質
名前と識別子
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- 1-methyl-4-(trifluoromethyl)pyrrole-3-carboxamide
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- MDL: MFCD28119170
1-methyl-4-(trifluoromethyl)pyrrole-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB455802-250 mg |
1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxamide; . |
1824277-21-5 | 250mg |
€357.80 | 2023-06-15 | ||
Key Organics Ltd | AS-68200-250MG |
1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxamide |
1824277-21-5 | >95% | 0mg |
£434.00 | 2023-04-05 | |
Fluorochem | 469853-1g |
1-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRROLE-3-CARBOXAMIDE |
1824277-21-5 | 95.0% | 1g |
£723.00 | 2023-04-12 | |
Fluorochem | 469853-250mg |
1-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRROLE-3-CARBOXAMIDE |
1824277-21-5 | 95.0% | 250mg |
£294.00 | 2023-04-12 | |
Alichem | A109009728-1g |
1-Methyl-4-(trifluoromethyl)-1h-pyrrole-3-carboxamide |
1824277-21-5 | 95% | 1g |
$471.38 | 2023-09-02 | |
Alichem | A109009728-5g |
1-Methyl-4-(trifluoromethyl)-1h-pyrrole-3-carboxamide |
1824277-21-5 | 95% | 5g |
$1515.15 | 2023-09-02 | |
abcr | AB455802-250mg |
1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxamide; . |
1824277-21-5 | 250mg |
€362.80 | 2025-03-19 | ||
Key Organics Ltd | AS-68200-0.25g |
1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxamide |
1824277-21-5 | >95% | 0.25g |
£434.00 | 2023-09-09 | |
Aaron | AR00I22L-100mg |
1-methyl-4-(trifluoromethyl)pyrrole-3-carboxamide |
1824277-21-5 | 95% | 100mg |
$178.00 | 2023-12-14 | |
eNovation Chemicals LLC | D763721-250mg |
1-methyl-4-(trifluoromethyl)pyrrole-3-carboxamide |
1824277-21-5 | 95% | 250mg |
$390 | 2025-02-19 |
1-methyl-4-(trifluoromethyl)pyrrole-3-carboxamide 関連文献
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
1-methyl-4-(trifluoromethyl)pyrrole-3-carboxamideに関する追加情報
Recent Advances in the Study of 1-Methyl-4-(trifluoromethyl)pyrrole-3-carboxamide (CAS: 1824277-21-5)
1-Methyl-4-(trifluoromethyl)pyrrole-3-carboxamide (CAS: 1824277-21-5) is a novel chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique pyrrole-carboxamide scaffold and trifluoromethyl group, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a candidate for further drug development.
The synthesis of 1-methyl-4-(trifluoromethyl)pyrrole-3-carboxamide involves multi-step organic reactions, with an emphasis on optimizing yield and purity. Researchers have reported improved synthetic routes that enhance the scalability of production, which is critical for preclinical and clinical studies. The compound's structural features, particularly the trifluoromethyl group, contribute to its metabolic stability and bioavailability, making it an attractive target for medicinal chemistry.
Pharmacological evaluations of 1-methyl-4-(trifluoromethyl)pyrrole-3-carboxamide have revealed its activity against specific biological targets. For instance, recent in vitro studies indicate that the compound exhibits inhibitory effects on certain enzymes involved in inflammatory pathways. These findings suggest its potential utility in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, preliminary data from animal models have demonstrated favorable pharmacokinetic profiles, with good oral absorption and tissue distribution.
Mechanistic studies have further elucidated the compound's mode of action. It appears to modulate key signaling pathways, including the NF-κB and MAPK cascades, which are central to immune and inflammatory responses. The trifluoromethyl group is hypothesized to enhance binding affinity to target proteins, thereby improving efficacy. These insights are driving the design of derivatives with optimized pharmacological properties.
Despite these advancements, challenges remain in the development of 1-methyl-4-(trifluoromethyl)pyrrole-3-carboxamide as a therapeutic agent. Issues such as off-target effects and long-term toxicity need to be addressed through rigorous preclinical testing. Future research directions include structure-activity relationship (SAR) studies to refine the compound's selectivity and potency, as well as formulation studies to improve its delivery and stability.
In conclusion, 1-methyl-4-(trifluoromethyl)pyrrole-3-carboxamide represents a promising scaffold for drug discovery, with demonstrated biological activity and therapeutic potential. Continued research efforts are essential to fully exploit its capabilities and translate these findings into clinical applications. The compound's unique chemical properties and mechanistic insights provide a solid foundation for further exploration in the field of chemical biology and medicine.
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